An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate, a valuable fluorinated building block in medicinal chemistry and materials science. The presence of the tetrafluorophenyl moiety can impart unique properties to target molecules, including altered metabolic stability and binding affinities. This document outlines a robust synthetic pathway, provides detailed experimental protocols, and presents key characterization data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 94695-50-8 | [1][2][3][4] |
| Molecular Formula | C₁₁H₈F₄O₃ | [1][2] |
| Molecular Weight | 264.17 g/mol | [2] |
| Appearance | White to very pale yellow crystal/powder | [1] |
| Melting Point | 41-44 °C | [1] |
| Boiling Point | 100 °C at 0.1 mmHg | [1] |
Synthesis Pathway
The synthesis of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is typically achieved through a two-step process. The first step involves the conversion of 2,3,4,5-tetrafluorobenzoic acid to its more reactive acyl chloride derivative, 2,3,4,5-tetrafluorobenzoyl chloride. The second step is a Claisen-type condensation reaction of the acyl chloride with a malonic ester derivative to form the target β-keto ester.
Caption: Overall synthetic scheme for Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate.
Experimental Protocols
Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
This procedure utilizes thionyl chloride as the chlorinating agent, a common and effective method for the synthesis of acyl chlorides.
Materials:
-
2,3,4,5-Tetrafluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous reaction vessel with a reflux condenser and a gas outlet to neutralize HCl gas.
Procedure:
-
In a well-ventilated fume hood, charge a flame-dried reaction vessel with 2,3,4,5-tetrafluorobenzoic acid.
-
Add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (a few drops).
-
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation.
-
The crude 2,3,4,5-tetrafluorobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Step 2: Synthesis of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
This procedure is adapted from a patented method and involves the reaction of the acyl chloride with potassium ethyl malonate.
Materials:
-
2,3,4,5-Tetrafluorobenzoyl chloride
-
Potassium ethyl malonate
-
Anhydrous magnesium chloride (MgCl₂)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
1.5 M Hydrochloric acid (HCl)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, four-necked round-bottom flask equipped with a stirrer, thermometer, and addition funnel under an inert atmosphere, suspend potassium ethyl malonate and anhydrous magnesium chloride in anhydrous dichloromethane.
-
Cool the mixture to 0 °C and add triethylamine.
-
Slowly add a solution of 2,3,4,5-tetrafluorobenzoyl chloride in anhydrous dichloromethane to the cooled suspension over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully add 1.5 M hydrochloric acid to the reaction mixture, ensuring the temperature does not exceed 25 °C.
-
Separate the organic phase and wash it sequentially with 1.5 M HCl (twice) and water (twice).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate as a white to pale yellow solid.
Characterization Data
While detailed experimental spectra for Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate are not widely available in the public domain, the following table summarizes the expected and reported data for its characterization.
| Technique | Data |
| ¹H NMR | Expected signals for the ethyl group (triplet and quartet) and the methylene group adjacent to the carbonyls (singlet). The chemical shifts will be influenced by the electron-withdrawing tetrafluorophenyl ring. |
| ¹³C NMR | Expected signals for the carbonyl carbons (keto and ester), the carbons of the ethyl group, the methylene carbon, and the carbons of the tetrafluorophenyl ring (showing C-F coupling). |
| ¹⁹F NMR | Expected complex multiplet signals for the four non-equivalent fluorine atoms on the aromatic ring. |
| Infrared (IR) | Expected strong absorption bands for the C=O stretching of the ketone and the ester, C-O stretching of the ester, and C-F stretching of the aromatic ring. |
| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight of the compound (264.17 g/mol ). |
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate.
Caption: General workflow for the characterization of a synthesized chemical compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate. The outlined synthetic route is robust and relies on well-established chemical transformations. While comprehensive, publicly available spectroscopic data is limited, the provided information on expected analytical outcomes will aid researchers in the successful identification and verification of this important fluorinated building block. This compound serves as a valuable precursor for the development of novel pharmaceuticals and advanced materials, and this guide is intended to facilitate its accessibility to the scientific community.
